N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide
Overview
Description
N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is a Schiff base compound derived from the condensation of benzohydrazide and 4-nitroacetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent. The process can be summarized as follows:
Reactants: Benzohydrazide and 4-nitroacetophenone.
Catalyst: Glacial acetic acid.
Solvent: Ethanol.
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or other oxidized forms.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted benzohydrazides can be synthesized depending on the nucleophile used.
Scientific Research Applications
N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and for studying photophysical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with molecular targets through various pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, its photophysical properties allow it to interact with light, making it useful in photodynamic therapy and other applications .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-fluorophenyl)ethylidene]benzohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]benzohydrazide
- N’-[1-(4-methylphenyl)ethylidene]benzohydrazide
Uniqueness
N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to its nitro group, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific optical characteristics and reactivity patterns .
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11(12-7-9-14(10-8-12)18(20)21)16-17-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFZLMPTXIVTCE-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416367 | |
Record name | ST50189936 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-84-5 | |
Record name | ST50189936 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.